Product packaging for human herpesvirus 6 protein p100(Cat. No.:CAS No. 147338-03-2)

human herpesvirus 6 protein p100

Cat. No.: B583388
CAS No.: 147338-03-2
M. Wt: 695.752
InChI Key: NGWQAIWPRVFOPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Human Herpesvirus 6A Protein p100

In Human Herpesvirus 6A (HHV-6A), the protein product of the U11 gene is designated as p100. asm.orgnih.gov This protein is a major antigenic structural phosphoprotein. asm.org The "p100" designation refers to its approximate molecular weight of 100 kilodaltons (kDa). asm.org It is a strongly immunoreactive virion protein, meaning it elicits a strong antibody response in infected individuals. nih.gov

Human Herpesvirus 6B Protein 101K

The counterpart to p100 in Human Herpesvirus 6B (HHV-6B) is known as 101K. asm.orgnih.gov Similar to p100, 101K is a major antigenic structural protein with a molecular weight of approximately 101 kDa. asm.org This protein is also highly immunoreactive and is considered a specific serological marker for HHV-6B infection. asm.org

Gene Locus U11

Both p100 and 101K are encoded by the gene locus designated as U11. asm.orgnih.gov This gene is a key component of the HHV-6 genome and is responsible for producing this essential tegument protein. wikipedia.orgnih.gov The U11 gene has been a focus of research for developing species-specific serological assays to differentiate between HHV-6A and HHV-6B infections. asm.org

Properties

CAS No.

147338-03-2

Molecular Formula

C38H26N8Ru

Molecular Weight

695.752

IUPAC Name

2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium

InChI

InChI=1S/C18H10N4.2C10H8N2.Ru/c1-2-8-14-13(7-1)21-17-11-5-3-9-19-15(11)16-12(18(17)22-14)6-4-10-20-16;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h1-10H;2*1-8H;

InChI Key

NGWQAIWPRVFOPE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C3C4=C(C5=C(C3=N2)C=CC=N5)N=CC=C4.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru]

Synonyms

human herpesvirus 6 protein p100

Origin of Product

United States

Molecular Biology and Biochemical Characteristics

Gene Expression and Regulation

The production of viral proteins during a lytic infection follows a tightly controlled temporal cascade, generally categorized into immediate-early (α), early (β), and late (γ) phases. frontiersin.orgnih.gov This ensures that the necessary components for viral replication are available at the appropriate times.

Transcription Kinetics during Lytic Infection

The gene encoding the p100 protein, U41, is classified as an early (β) gene. nih.gov This determination is based on experiments showing that its transcription is blocked by cycloheximide, a substance that inhibits the protein synthesis required for the transition from immediate-early to early gene expression. nih.gov However, U41 gene expression is not affected by phosphonoacetate, an inhibitor of viral DNA synthesis, which confirms it is transcribed before the late (γ) phase of the viral life cycle. nih.gov

While transcripts for many HHV-6B genes can be detected as early as one hour post-infection, the classification as an early gene places p100 synthesis after the initial wave of immediate-early regulatory proteins and before the production of late structural proteins. nih.govnih.gov

Levels of Protein Expression during Viral Life Cycle

The p100 protein is a major structural protein of HHV-6, indicating that it is produced in significant quantities during the lytic cycle. nih.govcapes.gov.br Its designation as the most "intensively reactive" polypeptide in serological assays further underscores its abundance in infected cells and mature virions. nih.govcapes.gov.brnih.gov As a product of an early gene, the p100 protein begins to accumulate in the cell after the immediate-early phase and is present throughout the remainder of the replication cycle to be incorporated into new virus particles.

FeatureDescription
Gene Name U41
Protein Name p100
Kinetic Class Early (β)
Transcriptional Dependence Requires immediate-early protein synthesis.
Expression Onset Post-immediate-early phase, pre-DNA replication.
Relative Abundance Major structural protein, highly abundant.

Protein Localization and Assembly Dynamics

The precise location of viral proteins within the infected host cell provides critical insights into their function during the assembly of new virions.

Subcellular Localization within Infected Cells

As a structural component destined for incorporation into new virions, the p100 protein is synthesized in the cytoplasm of the infected cell. Following its synthesis, it is available to participate in the complex process of virion assembly, which involves the envelopment of newly formed nucleocapsids.

Incorporation into the Viral Virion Structure (Tegument, Nucleocapsid)

The HHV-6 virion is composed of a DNA-containing capsid surrounded by a proteinaceous layer known as the tegument, all of which is enclosed within a lipid envelope. mdpi.com The p100 protein is definitively identified as a major tegument protein. nih.gov The tegument contains a diverse array of proteins that are crucial for the initial stages of infection upon entry into a new cell and for the final steps of virion maturation. The homolog of HHV-6 U41 in Herpes Simplex Virus 1 (HSV-1) is ICP8 (UL29), a protein known to be involved in DNA recombination and replication. This suggests that beyond its structural role, p100 may possess functions related to the viral genome within the tegument or during the early stages of a new infection. Its consistent and abundant presence in purified virions confirms its status as an integral structural component. nih.govcapes.gov.brnih.gov

CharacteristicDetails
Protein p100 (U41)
Virion Location Tegument
Function Major structural component; potential role in genome-related processes.
Association Forms the protein layer between the viral capsid and the envelope.

Role in Viral Assembly Pathways

Tegument proteins are crucial for the assembly and egress of mature virions, and HHV-6 p100 is no exception. nih.gov Its essential nature for viral propagation underscores its importance in the viral lifecycle. nih.gov Cryo-electron microscopy (cryo-EM) studies have provided significant insights into the structural role of p100 (pU11) in the virion. These studies have revealed that p100 forms tetramers that constitute the capsid-associated tegument complex (CATC). nih.gov

These pU11 tetramers are strategically positioned on the outer surface of the viral capsid, binding specifically to the Tb, Td, and Te triplexes, which are protein complexes that stabilize the capsid structure. nih.gov This interaction between the p100 tetramers and the capsid is fundamental for the initial stages of tegumentation, where the protein layer is built upon the nucleocapsid. The N-terminal portion of p100 is resolved in these structural models, indicating that the C-terminal region is more flexible. nih.gov The organization of these p100 tetramers on the HHV-6B capsid is distinct from the arrangement of its homologs in other betaherpesviruses like murine cytomegalovirus (MCMV) and human cytomegalovirus (HCMV), suggesting subtle differences in the assembly mechanisms among these related viruses. nih.gov

The process of viral maturation involves the budding of the nucleocapsid from the nucleus, acquiring a primary envelope, followed by a secondary envelopment process in the cytoplasm where the final tegument and envelope are acquired. nih.gov The tegument, including p100, is acquired in the cytoplasm before the final envelopment at the Golgi complex or other cellular membranes. nih.gov

Post-Translational Modifications

Post-translational modifications (PTMs) are crucial for regulating the function, localization, and interaction of viral proteins. nih.gov The HHV-6 p100 protein is known to undergo several PTMs, which are vital for its role in the viral lifecycle.

Phosphorylation

The HHV-6 p100 protein is a phosphoprotein. nih.gov Its homolog in HCMV, pp150, is known to be highly phosphorylated, and this modification is thought to be important for stabilizing the cytoplasmic capsids and regulating their transport. nih.gov While specific phosphorylation sites on HHV-6 p100 have not been extensively mapped, the phosphorylation of p53 at multiple serine residues is induced during HHV-6B infection, indicating active kinase signaling pathways that could also target viral proteins like p100. psu.edu

Glycosylation

While many viral envelope proteins are glycosylated as they transit through the secretory pathway, direct evidence for the glycosylation of the HHV-6 tegument protein p100 is not well-documented in the current scientific literature. nih.gov

Other Potential Post-Translational Modifications

Herpesviruses are known to utilize various host cell PTM machinery to their advantage. While direct evidence for other PTMs of p100 is limited, other HHV-6 proteins, such as the immediate-early 1 (IE1) protein, undergo SUMOylation. nih.govnih.gov This modification, the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins, can alter protein function and localization. Whether p100 is also a target for SUMOylation or other modifications like ubiquitination remains an area for future investigation.

Protein-Protein Interactions

The function of p100 is intrinsically linked to its ability to interact with other viral and potentially cellular proteins. These interactions are critical for the assembly and structure of the virion.

Interactions with Other Viral Proteins (e.g., U14, Major Capsid Protein)

Liquid chromatography and tandem mass spectrometry analyses have revealed a possible association between two major HHV-6 tegument proteins, p100 (U11) and the U14 protein. nih.gov This interaction has been confirmed through immunoprecipitation experiments. nih.gov The U14 protein itself is a multifunctional tegument protein that is essential for viral growth and has been shown to interact with the cellular tumor suppressor p53 and to be incorporated into the virion. nih.govnih.gov The precise functional consequence of the direct interaction between p100 and U14 in the context of viral assembly is an area of ongoing research.

The interaction of p100 with the major capsid protein (MCP) is fundamental to its role in tegumentation. As established by cryo-EM studies, p100 tetramers directly bind to the triplexes on the icosahedral capsid, which is primarily composed of the MCP. nih.gov This interaction anchors the initial layer of the tegument to the newly formed nucleocapsid, a critical step in the maturation of the virus particle.

Oligomerization and Complex Formation

The HHV-6 p100 protein, a major structural component of the virion, is involved in intricate complex formations that are crucial for viral processes. nih.gov While the term "homotetramer" is not explicitly documented in the available research for p100, its ability to form complexes with other proteins, both viral and cellular, is well-established.

The p100 (U14) protein is classified as a tegument protein, a layer of proteins that resides between the viral capsid and the envelope. asm.orgyoutube.com Tegument proteins are known to play critical roles in the early stages of infection and in the assembly of new virions. The formation of protein complexes is a key mechanism through which these functions are executed. For instance, in other herpesviruses, tegument proteins are known to form oligomeric structures that facilitate their incorporation into the virion and their subsequent delivery into a newly infected cell.

A notable example of complex formation involving a p100 homolog is seen in the glycoprotein (B1211001) complexes of HHV-6, such as the gH/gL/gQ1/gQ2 complex, which is essential for binding to the cellular receptor. nih.gov While p100 is not a glycoprotein, this illustrates the importance of protein complex formation for HHV-6 infectivity. The p100 protein itself has been shown to be incorporated into the viral particle, suggesting it is part of the larger structural assembly of the virion. nih.gov

Interactions with Host Cellular Components

The HHV-6 p100 (U14) protein engages in several critical interactions with host cellular proteins, a strategy employed by the virus to manipulate the host cell environment to its advantage. These interactions can influence a range of cellular processes, including cell cycle regulation, immune signaling, and viral replication. asm.org

One of the most significant documented interactions is between the HHV-6A U14 protein and the host tumor suppressor protein p53. nih.gov Studies have demonstrated that U14 binds to p53 in both infected and transfected cells. nih.gov This interaction leads to the colocalization of both proteins in dot-like structures within the nucleus and cytoplasm. nih.gov Furthermore, both U14 and p53 have been detected within mature viral particles, suggesting that the virus may incorporate p53 into new virions. nih.gov

Another crucial interaction involves the NF-κB signaling pathway. The HHV-6A U14 protein has been found to interact with the p65 subunit of the NF-κB complex. asm.orgnih.gov This interaction results in the activation of NF-κB signaling, leading to the nuclear translocation of p65 and the increased expression of inflammatory cytokines such as IL-6 and IL-8. asm.orgkobe-u.ac.jpasm.org The activation of the NF-κB pathway is important for efficient HHV-6A replication. nih.govasm.org

Additionally, HHV-6A U14 has been reported to associate with the host cell protein EDD. This interaction is linked to the induction of cell cycle arrest in the G2/M phase during the early stages of infection. asm.org

These interactions highlight the multifunctional nature of the p100 protein, underscoring its role as a key player in the viral manipulation of host cellular functions.

Table of Interacting Host Cellular Components for HHV-6 p100 (U14)

Interacting Host ProteinVirus VariantCellular Process AffectedConsequence of Interaction
p53 HHV-6A/BTumor Suppression, Cell CycleCo-localization with U14; incorporation into virions. nih.gov
p65 (NF-κB subunit) HHV-6ANF-κB Signaling, InflammationActivation of NF-κB pathway; increased expression of inflammatory cytokines (IL-6, IL-8); promotes viral replication. asm.orgnih.govkobe-u.ac.jpasm.org
EDD HHV-6ACell Cycle RegulationInduction of G2/M phase cell cycle arrest. asm.org

Structural Biology Research of Human Herpesvirus 6 Protein P100

Overall Structural Features and Predicted Domains

The HHV-6 p100 protein is a large phosphoprotein with a molecular weight of approximately 100 kDa. nih.gov The gene encoding p100 specifies a polypeptide of 870 amino acids. nih.gov While a complete, experimentally determined three-dimensional structure of the full-length p100 is not yet available, bioinformatic analyses and data from structural databases provide insights into its potential domain organization.

The HHV-6B variant of p100 (UniProt ID: P0DTO1) is classified within the herpesviridae large structural phosphoprotein family. Sequence-based predictions suggest the presence of intrinsically disordered regions, with one such region identified between amino acids 603-629. These disordered regions may play a role in protein-protein interactions and functional flexibility.

FeatureDescriptionSource
Protein Name p100 / U11 / Large structural phosphoprotein nih.govnih.gov
HHV-6B UniProt ID P0DTO1
Amino Acid Length 870 (HHV-6A) nih.gov
Molecular Weight ~100 kDa nih.gov
Predicted Feature Disordered region (amino acids 603-629 in HHV-6B)
Family Herpesviridae large structural phosphoprotein family

This table is based on data available from scientific literature and protein databases.

Comparative Structural Analysis with Homologs (e.g., HCMV pp150)

Comparative structural analysis between HHV-6 p100 and its homolog in HCMV, pp150, reveals both conserved and divergent features, which likely reflect both shared and virus-specific functions. The N-terminal third of HHV-6 p100 exhibits weak homology to the immunogenic basic matrix phosphoprotein pp150 of HCMV. nih.gov This conservation suggests a shared ancestral function, possibly related to capsid binding or tegument organization.

However, significant differences exist, particularly in the C-terminal region, which in HHV-6 p100 contains major antigenic epitopes that are not cross-reactive with pp150. nih.govnih.gov This divergence in the C-terminus likely contributes to the distinct immunological profiles of the two viruses.

A key structural difference lies in their oligomeric organization on the viral capsid. Cryo-electron microscopy studies have revealed that on the HHV-6B capsid, the p100-containing capsid-associated tegument complex (CATC) forms a "VΛ"-shaped tetramer. nih.gov In contrast, the pp150 homolog in murine cytomegalovirus (MCMV) forms "Λ"-shaped dimers, while in HCMV, it assembles into "Δ"-shaped trimers that fortify the capsid. biorxiv.org These different oligomeric states suggest distinct modes of interaction with the underlying capsid proteins and have implications for capsid stability and tegument assembly.

FeatureHHV-6 p100 (U11)HCMV pp150 (UL32)Source
Homology Weak homology at the N-terminus nih.gov
C-Terminus Contains non-cross-reactive antigenic epitopes nih.govnih.gov
Oligomeric State on Capsid "VΛ"-shaped tetramer (in HHV-6B)"Δ"-shaped trimer nih.govbiorxiv.org

This table summarizes the key structural comparisons between HHV-6 p100 and its HCMV homolog pp150.

Implications of Structure for Function (e.g., antigenic epitopes, interaction surfaces)

The structural features of HHV-6 p100 are intrinsically linked to its functions in the viral life cycle and its interaction with the host. The location of the major antigenic epitopes within the carboxy-terminal part of the protein makes it a primary target for the host immune response. nih.govnih.gov This region's high immunogenicity is utilized in serological assays for the diagnosis of HHV-6 infection. nih.gov

The ability of p100 to form oligomeric complexes on the capsid surface underscores its role in virion maturation and stability. These complexes bridge the capsid and the envelope, contributing to the structural integrity of the tegument layer. The interaction of p100 with the capsid is crucial for the assembly of infectious virions.

Furthermore, research has shown that HHV-6 p100 interacts with another tegument protein, U14 (phosphoprotein 85). This interaction is thought to be important for the proper localization and function of both proteins within the tegument layer during viral assembly. The specific domains or surfaces mediating this interaction are an area of ongoing research.

Structural FeatureFunctional ImplicationSource
C-terminal region Location of major antigenic epitopes, target for immune response, diagnostic marker nih.govnih.gov
Oligomeric assembly on capsid Capsid stabilization, tegument organization, virion maturation nih.gov
Interaction with U14 Tegument assembly and protein localization

This table outlines the relationship between the structural features of HHV-6 p100 and its biological functions.

Advanced Structural Determination Methodologies (e.g., Cryo-Electron Microscopy, X-ray Crystallography of Domains)

The large size and potential flexibility of HHV-6 p100 present challenges for traditional structural biology techniques like X-ray crystallography of the full-length protein. However, advanced methodologies are beginning to shed light on its structure.

Cryo-Electron Microscopy (Cryo-EM): A significant breakthrough in understanding the in-situ structure of p100 came from cryo-EM studies of the HHV-6B capsid. These studies have determined the atomic structures of the capsid and the capsid-associated tegument complex (CATC), which includes the pU11 tetramer. nih.gov This has provided a detailed view of how p100 is organized on the capsid surface and its interactions with capsid proteins. nih.gov

X-ray Crystallography: While there are no published X-ray crystal structures of the full-length HHV-6 p100, this technique has been successfully applied to determine the structure of domains from other HHV-6 proteins, such as the C-terminal domain of the immediate-early protein 2 (IE2). nih.gov This demonstrates the potential of using X-ray crystallography to solve the structures of individual, stable domains of p100 in the future, which could then be integrated with lower-resolution data from cryo-EM to build a more complete atomic model.

Structure Prediction Databases: In the absence of complete experimental structures, computational approaches and databases have become valuable resources. The HerpesFolds database, for instance, provides proteome-wide structure predictions for all nine human herpesviruses, including HHV-6 p100. leibniz-liv.deherpesfolds.orgherpesfolds.org These predicted models, generated using advanced algorithms like AlphaFold, offer valuable hypotheses about the protein's domain architecture and can guide future experimental studies. leibniz-liv.deresearchgate.net

MethodologyApplication to HHV-6 p100Key Findings/PotentialSource
Cryo-Electron Microscopy Determination of the structure of the HHV-6B capsid with the p100-containing CATCRevealed the tetrameric organization of p100 on the capsid nih.gov
X-ray Crystallography Not yet applied to full-length p100, but used for other HHV-6 protein domainsPotential for high-resolution determination of individual p100 domains nih.gov
Structure Prediction (e.g., HerpesFolds) Provides a predicted 3D model of the full-length p100 proteinOffers insights into domain organization and aids in hypothesis generation for experimental studies leibniz-liv.deherpesfolds.orgherpesfolds.orgresearchgate.net

This table summarizes the application and potential of advanced structural determination methods for studying HHV-6 p100.

Immunological Significance and Host Immune Response

Antigenicity and Immunodominance

The p100 protein, encoded by the U11 gene of HHV-6A, is a 100 kDa polypeptide that is consistently and strongly recognized by the immune system of infected individuals. nih.gov Its immunodominance is demonstrated by its frequent and intense reactivity in immunoblot analyses using human sera with HHV-6-infected cells or partially purified virions. nih.gov This strong antigenicity makes p100 and its HHV-6B homolog, 101K, central to the serological monitoring of HHV-6 infection. nih.gov

Recognition by Humoral Immune Response (Antibodies)

The humoral immune response to HHV-6 is robust, with p100 being a major target for antibodies. Following primary infection, specific IgM antibodies appear within the first week, followed by a more persistent IgG antibody response. researchgate.net Studies have consistently shown that a significant portion of the adult population possesses antibodies against HHV-6, with p100/101K being a key antigen recognized by these antibodies. nih.govnih.gov The presence of IgM antibodies against HHV-6 has been associated with the early stages of diseases like multiple sclerosis, suggesting a role for the humoral response in disease pathogenesis. direct-ms.orgfrontiersin.org

The development of serological assays using recombinant p100 and 101K has been crucial for studying the humoral response to HHV-6A and HHV-6B. researchgate.netniph.go.jp These assays confirm the immunodominance of the U11-encoded proteins and are instrumental in differentiating between the two virus species. researchgate.netniph.go.jp

Epitope Mapping and Characterization

To understand the specifics of antibody recognition, researchers have mapped the antigenic epitopes of the p100 protein. Preliminary mapping using human sera has revealed that the primary antigenic epitopes are located within the carboxy-terminal region of the p100 protein. nih.gov This region is distinct and does not show cross-reactivity with the homologous pp150 protein of human cytomegalovirus, despite some homology in the amino-terminal third of the protein. nih.gov

Furthermore, a monoclonal antibody specific to the HHV-6B variant has been mapped to an epitope in the vicinity of amino acid 723 of the 101K protein. nih.gov The identification of such specific epitopes is fundamental for the development of highly specific diagnostic tools and for understanding the precise nature of the antibody-antigen interaction. nih.gov

Differential Antibody Responses to HHV-6A p100 and HHV-6B 101K

While HHV-6A and HHV-6B are closely related, with their respective p100 and 101K proteins sharing approximately 81% amino acid identity, there are important differences in the antibody responses they elicit. nih.govnih.gov This has led to the development of specific immunoassays to distinguish between infections caused by the two variants. researchgate.netniph.go.jpnih.govnih.gov

Studies utilizing these assays have revealed differential antibody reactivity in various clinical contexts. For instance, in patients with exanthem subitum, a common childhood illness caused by HHV-6B, convalescent sera predominantly react with the 101K protein. researchgate.netniph.go.jp In contrast, some patients with HHV-6A infection show reactivity to both p100 and 101K. researchgate.net Similarly, in transplant recipients, antibody responses are often exclusively against 101K. researchgate.netniph.go.jp

In the context of multiple sclerosis (MS), an increased serological response against the HHV-6A immediate-early protein IE1A has been associated with an increased risk for the disease, while a high response to the HHV-6B 101K protein was not. nih.gov Interestingly, some studies have reported low reactivity to the p100 antigen in MS cohorts. nih.govfrontiersin.org The presence of antibodies reacting to both p100 and 101K in some individuals could suggest either cross-reactivity or a dual infection with both HHV-6A and HHV-6B. researchgate.netniph.go.jpnih.gov

Table 1: Differential Antibody Responses to HHV-6A p100 and HHV-6B 101K in Various Conditions

Clinical ConditionPredominant Antibody ResponseReference(s)
Exanthem Subitum (convalescent phase)101K (HHV-6B) researchgate.netniph.go.jp
Transplant Recipients101K (HHV-6B) researchgate.netniph.go.jp
Drug-Induced Hypersensitivity SyndromeBoth p100 and 101K in some cases researchgate.net
Healthy AdultsPredominantly 101K, some with both researchgate.netnih.gov
Multiple SclerosisAssociation with HHV-6A antigens (not consistently p100) nih.govfrontiersin.org

Cellular Immune Responses

The cellular immune response, mediated by T lymphocytes, is crucial for controlling persistent viral infections like HHV-6. nih.gov Both CD4+ (helper) and CD8+ (cytotoxic) T cells are involved in recognizing and eliminating virus-infected cells. researchgate.net Virion proteins, such as p100, are major targets for this T-cell response. researchgate.net

Recognition by T Lymphocytes (CD4+ and CD8+ T cells)

Both CD4+ and CD8+ T cells have been shown to recognize HHV-6. researchgate.netnih.govfrontiersin.org While the frequency of HHV-6-specific T cells in the peripheral blood of healthy individuals is generally low, these cells can be expanded in vitro, indicating a memory response. researchgate.netfrontiersin.orgnih.gov Studies have demonstrated that more than 90% of HHV-6-specific CD4+ T lymphocyte clones react with both HHV-6A and HHV-6B, reflecting the high degree of protein sequence conservation between the two viruses. nih.gov

HHV-6 infection can also induce the development of regulatory T cells (Tregs), both CD4+ and CD8+, which can suppress the immune response and may contribute to the virus's ability to establish latency. nih.gov The balance between effector and regulatory T-cell responses is likely critical in determining the outcome of HHV-6 infection.

T-Cell Epitope Identification and Characterization

Identifying the specific epitopes recognized by T cells is key to understanding cellular immunity and for developing immunotherapies. Research has led to the identification of several T-cell epitopes within HHV-6 proteins, including the U11-encoded p100/101K.

For CD4+ T cells, eleven epitopes have been identified, with the majority derived from abundant virion components. nih.gov The T-cell response to these epitopes was found to be highly cross-reactive between HHV-6A and HHV-6B. nih.gov Earlier work had also mapped CD4+ T cell responses to four relatively large segments of the U11 tegument protein. nih.gov

For CD8+ T cells, research has identified HLA-A2-restricted peptides from the U11 protein that are recognized by specific CD8+ T cells. nih.gov These T cells were capable of producing antiviral cytokines and killing HHV-6B-infected cells. nih.gov A broader analysis identified 16 novel CD8+ T-cell epitopes from 12 different HHV-6B proteins, including the U11 homologue. plos.org These findings are crucial for the development of strategies to monitor and potentially boost the T-cell response to HHV-6 in immunocompromised individuals. plos.org

Table 2: Identified T-Cell Epitopes in HHV-6 Protein p100/101K (U11)

T-Cell TypeEpitope DetailsHLA RestrictionFunctional ActivityReference(s)
CD4+Mapped to four large segments of the U11 proteinNot specifiedProliferation nih.gov
CD4+Multiple epitopes identified within virion componentsVariousCytokine production (IFN-γ, IL-10) nih.gov
CD8+Peptides from the U11 proteinHLA-A2Cytokine production, killing of infected cells nih.gov
CD8+Epitopes identified from the U11 homologueNot specifiedRecognition of infected cells plos.org

Cross-Reactivity and Variant-Specific T-Cell Responses

The p100 protein is encoded by the U11 gene of HHV-6A and is the counterpart to the 101K protein in HHV-6B, with which it shares an 81% amino acid sequence identity. nih.gov This homology can lead to cross-reactivity in the immune response. Studies have shown that T-cell clones can react to both HHV-6A and HHV-6B, indicating the presence of shared epitopes. nih.govfrontiersin.org Specifically, some CD4+ T-cell clones have been observed to react with both HHV-6A and HHV-6B. nih.gov Furthermore, research has demonstrated that HHV-6A-specific T-cell lines can produce IFNγ in response to certain HHV-6B peptides, and vice versa, confirming cross-reactivity at the epitope level. frontiersin.org

Despite this cross-reactivity, variant-specific T-cell responses are also observed. While many HHV-6-specific CD4+ T lymphocyte clones react with both variants, a smaller fraction exhibits variant-specific responses. nih.gov In patients with multiple sclerosis (MS), a condition where HHV-6 has been implicated, there is a more frequent targeting of a sequence within the U11 gene product (p100/101K) by cross-reactive CD4+ cytotoxic T-cells compared to healthy controls. nih.govcambridge.org Interestingly, these MS patients also showed lower frequencies of T-cells that recognize the p100/101K antigen. nih.gov In healthy, seropositive adults, a greater T-lymphocyte proliferation response is typically seen against HHV-6B antigen compared to HHV-6A antigen. nih.gov

Role in Viral Immune Evasion Strategies

Herpesviruses, including HHV-6, have developed sophisticated mechanisms to evade the host immune system, ensuring their persistence. nih.govd-nb.info While the specific role of the p100 protein in these strategies is still being fully elucidated, the virus employs various tactics to avoid immune detection and elimination. scispace.com HHV-6 can downregulate MHC class I molecules on the surface of infected cells, which impairs the ability of CD8+ T-cells to recognize and kill these cells. frontiersin.orghhv-6foundation.org The virus is also known to produce cytokine-like molecules and chemokine receptors that can modulate the host's immune response. mdpi.com Additionally, HHV-6 can infect and suppress the function of key immune cells, including CD4+ T-lymphocytes, natural killer (NK) cells, monocytes, and macrophages. d-nb.infomdpi.com By targeting the very cells responsible for orchestrating the antiviral response, HHV-6 creates a more favorable environment for its replication and survival. frontiersin.orgd-nb.info The p100 protein, as a major structural component, is a primary target for the host's immune response, making its potential involvement in immune evasion a critical area of ongoing research. scispace.com

Impact on Immunodiagnostic Assay Development

The immunogenic nature of the p100 protein has made it a valuable tool in the development of diagnostic assays for HHV-6 infection. nih.govnih.govniph.go.jp Its ability to elicit a strong antibody response is key to its utility in serological testing. nih.gov

Utilization in Species-Specific Serological Assays

A significant challenge in HHV-6 diagnostics has been the differentiation between HHV-6A and HHV-6B infections due to the high degree of similarity between the two variants. nih.govniph.go.jp The p100 protein, along with its HHV-6B homolog 101K, has been instrumental in the development of species-specific serological assays. nih.govnih.govniph.go.jp By using recombinant p100 and 101K antigens in immunoblotting assays, it is possible to discriminate between antibodies specific to HHV-6A and HHV-6B. nih.govnih.govniph.go.jp These assays have shown reliability in clinical settings, for instance, by detecting exclusive reactivity to 101K in convalescent sera from patients with exanthem subitum (a disease caused by HHV-6B). nih.govnih.govniph.go.jp However, some cross-reactivity can still occur, where sera from patients infected with one variant may react with the antigen of the other. nih.govnih.govniph.go.jp

Development of Recombinant Antigen-Based Assays

The production of recombinant p100 and 101K proteins has been a crucial advancement for HHV-6 diagnostics. nih.govnih.govniph.go.jpresearchgate.net These recombinant antigens are produced in prokaryotic expression systems and their expression is confirmed using specific antibodies. nih.govnih.govniph.go.jp The use of recombinant proteins offers several advantages over using whole virus lysates, including higher specificity and the ability to produce large quantities of standardized antigen. nih.govniph.go.jp

Immunoblotting assays utilizing these recombinant antigens have been developed to detect species-specific antibodies in patient sera. nih.govnih.govniph.go.jp For example, a study using such an assay on 87 serum samples from various subjects demonstrated its utility in distinguishing between HHV-6A and HHV-6B infections. nih.govnih.gov While most healthy adults show antibodies to 101K, a smaller number react with both p100 and 101K. nih.govnih.govniph.go.jp This highlights the complexity of HHV-6 serology and the ongoing need for refined diagnostic tools.

Table 1: Reactivity of Human Sera to Recombinant p100 and 101K Antigens in an Immunoblotting Assay

Patient GroupNumber of SeraReactivity to p100Reactivity to 101KReactivity to both p100 and 101KReference
Exanthem Subitum (Acute)12000 nih.govnih.gov
Exanthem Subitum (Convalescent)120100 nih.govnih.gov
HHV-6A Infected3002 nih.govnih.gov
Transplant Recipients (Acute & Convalescent)5050 nih.govnih.gov
Drug-Induced Hypersensitivity Syndrome (Convalescent)6002 nih.govnih.govresearchgate.net
Healthy Adults380314 nih.govnih.govniph.go.jp

Functional Role in Viral Pathogenesis Mechanisms

Contribution to Viral Replication and Propagation Efficiency

The p100 protein is a major structural component of the HHV-6 virion, located in the tegument layer, a protein matrix situated between the nucleocapsid and the viral envelope. nih.gov This location is indicative of its crucial functions in the assembly and egress of new viral particles, processes fundamental to viral replication and propagation. nih.gov Research has unequivocally demonstrated that p100 is an essential gene for the virus's growth. nih.gov

Studies involving the deletion of the U11 gene, which codes for p100, have shown that the virus cannot be reconstituted, highlighting its indispensable role in the viral life cycle. nih.gov This essentiality is further underscored by its interaction with other viral proteins. For instance, liquid chromatography and tandem mass spectrometry analyses have revealed a potential association between p100 and another major tegument protein, U14. nih.gov Such interactions are critical for the coordinated assembly of the virion.

While the precise molecular mechanisms through which p100 enhances the efficiency of replication are still under investigation, its role as a structural protein is central. The proper formation of the tegument is a prerequisite for the production of infectious virions. Therefore, the presence and correct functioning of p100 are directly linked to the virus's ability to replicate and spread.

Modulation of Host Cellular Processes (e.g., effects on cell cycle indirectly)

Human herpesvirus 6 is known to manipulate various host cellular processes to create a favorable environment for its replication, including the modulation of the cell cycle. wikipedia.org While direct enzymatic functions of p100 in cell cycle regulation have not been identified, its role as a major structural protein indirectly contributes to these viral strategies.

Furthermore, the expression of p100 occurs during the late phase of infection, coinciding with the assembly of new viral particles. nih.gov This timing aligns with the virus's broader strategy of taking over the host cell's machinery. The significant investment of cellular resources in synthesizing large quantities of structural proteins like p100 is part of the viral burden that can trigger cellular stress responses and contribute to the observed cytopathic effects, including changes in cell morphology and cell cycle arrest.

Association with Molecular Mechanisms of Disease

The p100 protein is deeply intertwined with the molecular mechanisms that underpin the diseases associated with HHV-6A infection. Its structural role and its strong immunogenicity are key factors in its contribution to viral pathogenesis.

Influence on Viral Spread and Cell-to-Cell Transmission

As a tegument protein, p100 is fundamentally involved in the assembly and release of new virions, which is the primary mode of viral spread. Beyond this, HHV-6A is known to induce the formation of syncytia, which are large, multinucleated cells formed by the fusion of infected cells with neighboring uninfected cells. nih.gov This process of cell-to-cell fusion is a highly effective mechanism for the virus to spread without being exposed to the host's humoral immune response.

Potential Indirect Contributions to Immunopathogenesis

The p100 protein is a major antigenic structural protein of HHV-6A. asm.org This means it is one of the viral proteins most frequently and strongly recognized by the human immune system following infection. asm.org This strong immunogenicity has several implications for immunopathogenesis.

The robust antibody and T-cell responses mounted against p100 are crucial for controlling the viral infection. However, in some contexts, this immune response can also contribute to the pathology of the disease. For example, in autoimmune diseases, an intense immune response against a viral antigen can sometimes lead to cross-reactivity with host tissues, a phenomenon known as molecular mimicry.

Furthermore, the detection of antibodies against p100 and its HHV-6B homolog 101K is a key diagnostic marker for HHV-6 infection and can be used to differentiate between the two species. asm.orgnih.gov The nature and magnitude of the immune response to these proteins can vary between individuals and may be associated with different clinical outcomes.

Comparative Pathogenic Roles of HHV-6A p100 versus HHV-6B 101K

While HHV-6A and HHV-6B are closely related, they exhibit distinct biological properties, disease associations, and cellular tropisms. The p100 protein of HHV-6A and the 101K protein of HHV-6B, encoded by the same U11 gene, share approximately 81% amino acid identity but have divergent regions that contribute to these differences. frontiersin.org

FeatureHHV-6A p100HHV-6B 101K
Associated Virus Human Herpesvirus 6AHuman Herpesvirus 6B
Amino Acid Identity -~81% identity with p100 frontiersin.org
Primary Disease Association Less defined, associated with neuroinflammatory conditions like multiple sclerosis. wikipedia.orgnih.govPrimary cause of exanthem subitum (roseola infantum) in children. wikipedia.org
Immunogenicity Immunogenic, but serological responses can be less pronounced in the general population compared to 101K.Highly immunodominant antigen in HHV-6B infections. frontiersin.org
Cell Fusion (Syncytia) Induces significant syncytia formation. nih.govInduces less pronounced syncytia formation compared to HHV-6A. frontiersin.org

The differential immunogenicity of p100 and 101K is a key factor in their distinct pathogenic roles. The 101K protein is recognized as the dominant antigen in HHV-6B infections, eliciting a strong and specific antibody response. frontiersin.org This has been instrumental in developing serological assays to distinguish between HHV-6A and HHV-6B infections. asm.orgnih.gov

The stronger ability of HHV-6A to induce cell fusion, a process in which the virion's structural integrity is paramount, may be linked to the properties of p100 and other viral proteins. nih.gov This enhanced cell-to-cell spread could contribute to the different disease manifestations associated with HHV-6A, including its suggested role in neuroinflammatory conditions. wikipedia.orgnih.gov

Advanced Research Methodologies and Experimental Models

Molecular Cloning and Recombinant Protein Expression Systems (e.g., Prokaryotic, Eukaryotic)

Molecular cloning and the subsequent expression of recombinant proteins are foundational techniques for studying the biochemical properties and immunological relevance of viral proteins like HHV-6 p100. Researchers have successfully identified the gene for p100, a 100 kDa structural protein, by screening bacteriophage lambda libraries with specific antisera. nih.gov The identified gene, which codes for a polypeptide of 870 amino acids, has been expressed in prokaryotic systems such as Escherichia coli (E. coli). nih.govmdpi.com

This approach allows for the production of large quantities of the protein for various applications. For instance, fragments of the HHV-6 p100 have been expressed in E. coli to map the protein's antigenic epitopes using immunoblotting with human sera. nih.gov Similarly, the U53 gene, which encodes the HHV-6 proteinase, was expressed in E. coli to characterize its enzymatic activity. mdpi.com Recombinant His-tagged fusion proteins have also been generated in E. coli BL21 cells to study antibody cross-reactivity between human and porcine herpesviruses. maynoothuniversity.ie

Beyond prokaryotic systems, plasmids have been constructed to express the entire open reading frame of the HHV-6 major capsid protein (MCP) or portions of it in other systems, enabling the generation of antisera for further immunological studies. researchgate.net These recombinant proteins are critical for developing diagnostic assays and for detailed structural and functional analyses.

Gene Editing Technologies for Functional Analysis (e.g., Deletion Mutants, CRISPR/Cas9 for U11)

Gene editing technologies are powerful tools for elucidating the function of specific viral genes and proteins. The creation of mutants allows researchers to study the impact of specific amino acid changes on protein function. For example, foscarnet-resistant HHV-6 mutants were isolated in cell culture to identify mutations in the viral DNA polymerase gene responsible for drug resistance. oatext.com This type of functional assay, involving recombinant mutated forms of the enzyme, is crucial for understanding mechanisms of antiviral resistance. oatext.com

More recently, the CRISPR/Cas9 system has emerged as a revolutionary tool for precise genome editing. oatext.com This technology has been applied to HHV-6 research, demonstrating its ability to target and disrupt the viral genome. In one study, the CRISPR-Cas9 system was used to successfully remove integrated HHV-6A genomes from the telomeres of infected host cells. mdpi.com By using multiple guide RNAs targeting the direct repeat regions of the virus, researchers achieved a significant reduction in HHV-6A genome copies in infected cells. mdpi.com Transient expression of Cas9 via plasmids was also shown to decrease the HHV-6A genome in a high percentage of cells. mdpi.com While not yet specifically reported for the U11 gene (which encodes p100), these studies establish a proof-of-concept for using CRISPR/Cas9 to perform functional analyses of specific HHV-6 genes, including creating deletion mutants to study the role of proteins like p100 in the viral life cycle.

Proteomic Approaches (e.g., Liquid Chromatography-Mass Spectrometry, Co-Immunoprecipitation)

Proteomics provides a global view of protein expression and interaction, offering deep insights into the viral and host cell changes during infection. Mass spectrometry (MS)-based proteomics is a cornerstone of this field. mdpi.comfrontiersin.org Techniques like liquid chromatography-mass spectrometry (LC-MS) are used to characterize the proteomes of various biological samples, including cerebrospinal fluid (CSF) from patients with herpesvirus infections of the central nervous system. mdpi.com This allows for the discovery of protein biomarkers and a better understanding of disease pathophysiology. researchgate.netmdpi.com Quantitative proteomics, using methods like TMT-labeling, can reveal the dynamic changes in host cell protein abundance throughout the course of a viral infection, highlighting the biological processes affected. frontiersin.org

The HHV-6 p100 protein is a major antigenic structural protein and is frequently the most reactive polypeptide in immunoblotting analyses with human sera, making it a key subject in proteomic studies. nih.govoup.com

To understand protein function, it is crucial to identify their interaction partners. Co-immunoprecipitation (Co-IP) is a widely used technique for this purpose. creative-proteomics.commtoz-biolabs.com This method involves using a specific antibody to pull down a target protein (e.g., p100) from a cell lysate, along with any proteins it is bound to. creative-proteomics.com These interacting partners can then be identified by mass spectrometry. mtoz-biolabs.com This approach can confirm predicted interactions or discover new ones, helping to map the protein-protein interaction networks that are essential for viral replication, assembly, and pathogenesis. creative-proteomics.commtoz-biolabs.com

Advanced Imaging and Visualization Techniques (e.g., Live-Cell Imaging)

Advanced imaging techniques are indispensable for visualizing the virus, its components, and its effects on host cells and tissues. Fluorescence microscopy is a common method used to monitor viral infection and spread in cell culture. For example, by using a recombinant HHV-6A that expresses Green Fluorescent Protein (GFP), researchers can visually track the progression of the infection in real-time. wikipedia.org

Fluorescent in situ hybridization (FISH) is another powerful technique that allows for the direct visualization of the viral genome within host cells. FISH has been instrumental in confirming that the HHV-6 genome integrates into the telomeric regions of host chromosomes. nih.gov

Immunohistochemistry (IHC) uses antibodies to detect the presence and location of specific viral proteins within tissue samples. IHC has been used to identify HHV-6B proteins in the biliary epithelial tissue of a patient with acute liver failure, providing direct evidence of an active, localized infection. oup.com This technique is also used to determine the cellular localization of HHV-6 antigens in tissues like the olfactory pathways. researchgate.net

In a clinical context, neuroimaging techniques such as Magnetic Resonance Imaging (MRI) are critical for diagnosing and studying HHV-6-associated diseases like encephalitis. hhv-6foundation.org MRI can reveal characteristic abnormalities, such as high signal in the mesial temporal lobes, which are indicative of HHV-6 limbic encephalitis. frontiersin.orghhv-6foundation.org

In Vitro Cell Culture Models (e.g., Primary T-cells, T-cell Lines, Antigen-Presenting Cells)

In vitro cell culture systems are fundamental for propagating HHV-6 and for studying the molecular details of its life cycle. nih.gov Because HHV-6 has a high tropism for T cells, primary human T-cells, particularly CD4+ T-cells, are a key model system. mdpi.comnih.gov Cord blood mononuclear cells (CBMCs) are often considered the best cells for propagating fresh isolates of both HHV-6A and HHV-6B. mtoz-biolabs.com The virus can also establish latency in monocytes/macrophages, making these primary cells important for studying this phase of the viral life cycle. nih.gov

In addition to primary cells, various established human cell lines are used. T-cell lines are common, with specific lines showing preferential susceptibility to different HHV-6 species. For example, HHV-6A can be grown in immature T-cell lines like HSB-2 and SupT-1, while HHV-6B grows well in the mature CD4+ T-cell line MOLT-3. mtoz-biolabs.com The JJHan T-cell line is also used for HHV-6A research. wikipedia.org Beyond T-cells, researchers have successfully used several human cell lines to study HHV-6 integration, including telomerase-positive lines like HeLa and HEK293T, and telomerase-negative lines such as U2OS. creative-proteomics.comnih.gov

Table 1: Common In Vitro Cell Culture Models for HHV-6 Research

Cell TypeModel CategoryVirus Variant(s)Key Research Application(s)Reference(s)
Cord Blood Mononuclear Cells (CBMCs)Primary CellsHHV-6A, HHV-6BIsolation and propagation of fresh virus mtoz-biolabs.com
Peripheral Blood Mononuclear Cells (PBMCs)Primary CellsHHV-6A, HHV-6BVirus isolation, latency studies mtoz-biolabs.comnih.gov
CD4+ T-cellsPrimary CellsHHV-6A, HHV-6BStudying lytic infection, tropism mdpi.comnih.gov
Monocytes/MacrophagesPrimary CellsHHV-6BLatency studies nih.gov
MOLT-3T-cell LineHHV-6BVirus propagation mtoz-biolabs.com
SupT-1T-cell LineHHV-6A, HHV-6BVirus propagation, integration studies mtoz-biolabs.com
HSB-2T-cell LineHHV-6AVirus propagation mtoz-biolabs.com
JJHanT-cell LineHHV-6AVirus propagation and reconstitution wikipedia.org
U2OSOsteosarcoma Cell LineHHV-6A, HHV-6BIntegration studies creative-proteomics.comnih.gov
HeLaCervical Cancer Cell LineHHV-6A, HHV-6BIntegration studies creative-proteomics.comnih.gov

Animal Models for HHV-6 Research (e.g., Murine Roseolovirus Models)

Due to the species-specific tropism of HHV-6, developing animal models has been challenging but is crucial for studying pathogenesis and the host immune response in vivo. nih.govmdpi.com Non-human primates, such as macaques and marmosets, have been used as they can be experimentally infected with HHV-6. hhv-6foundation.org These models have been valuable in demonstrating that HHV-6A infection can accelerate the progression of AIDS in macaques and cause neurological symptoms in marmosets. hhv-6foundation.org

However, small animal models are often more practical. mdpi.com While standard mice are resistant to HHV-6 infection, several specialized mouse models have been developed. mdpi.com Humanized mice, which are immunodeficient mice engrafted with human hematopoietic stem cells or tissues (like SCID-huThy/Liv mice), can support HHV-6 replication. mdpi.comhhv-6foundation.org These models have been used to show that HHV-6A infection leads to a severe loss of CD4+ T-cells in the thymus, mimicking a key aspect of its pathogenesis in humans. nih.govhhv-6foundation.org Another approach involves transgenic mice that express the human CD46 protein, a primary receptor for HHV-6, making certain murine cells susceptible to the virus. mdpi.com

A significant advancement has been the identification and characterization of the murine roseolovirus (MRV). nih.govhhv-6foundation.org MRV is a natural mouse pathogen that is a close homolog to HHV-6 and HHV-7. nih.govmdpi.com Infection of neonatal mice with MRV causes severe thymic necrosis and depletion of CD4+ T-cells, closely resembling the effects of HHV-6 infection in humanized mice and lymphoid tissues. nih.govhhv-6foundation.org This makes MRV a valuable and authentic mouse model to investigate the impact of roseolovirus infection and reactivation, particularly in the context of T-cell depletion and lung disease. mdpi.comhhv-6foundation.orghhv-6foundation.org

Table 2: Key Animal Models for HHV-6 Research

ModelSpeciesKey Feature(s)Research Application(s)Reference(s)
Macaques (e.g., Pig-tailed)Non-human primateSusceptible to experimental infection.Studying viral replication, co-infection with SIV/HIV. hhv-6foundation.org
Common MarmosetNon-human primateDevelop neurological symptoms upon infection.Modeling HHV-6-induced neuroinflammatory disease. hhv-6foundation.org
Humanized SCID miceMouseEngrafted with human immune cells/tissues.Studying viral replication, T-cell depletion, immunosuppression. mdpi.comhhv-6foundation.org
hCD46 Transgenic MiceMouseExpress the human HHV-6 receptor CD46.Studying HHV-6 infection in specific tissues (e.g., brain). mdpi.com
Murine Roseolovirus (MRV) ModelMouseNatural mouse pathogen, a close homolog to HHV-6.Studying pathogenesis, T-cell depletion, reactivation. nih.govmdpi.comhhv-6foundation.orghhv-6foundation.org

Q & A

Basic Research Questions

Q. How is HHV-6 p100 identified as a major antigenic structural protein, and what methodologies are used for its characterization?

  • Methodology :

  • Gene Cloning : The p100 gene (870 amino acids, 97 kDa) was identified by screening a λ phage library using monospecific rabbit antisera. Prokaryotic expression of five fragments (covering >93% of the protein) mapped antigenic epitopes to the C-terminal region, which lacks cross-reactivity with human cytomegalovirus pp150 .
  • Immunoblotting : p100 is the most immunodominant HHV-6 structural protein, detected using human sera in immunoblot assays with partially purified virions or infected cells .

Q. What experimental approaches are used to differentiate HHV-6A and HHV-6B using p100 in serological assays?

  • Methodology :

  • Recombinant Proteins : Recombinant HHV-6A p100 and HHV-6B 101K proteins are expressed and used in immunoblot assays. Specific reactions in transplant recipients and hypersensitivity syndrome patients confirm species-specific antibody discrimination .

  • Cross-Reactivity Controls : Sera are tested against both proteins to rule out cross-reactivity, with PCR validation of viral DNA in peripheral blood mononuclear cells (PBMCs) to correlate serological findings .

    Protein HHV-6A Specificity HHV-6B Specificity Key Applications
    p100YesNoSerological assays, epitope mapping
    101KNoYesSpecies-specific antibody detection

Q. How is PCR optimized to detect HHV-6 p100 gene sequences, and what are common pitfalls?

  • Methodology :

  • Primer Design : Primer pairs targeting the p100 gene (e.g., FAM-labeled forward primer MOL9022) are validated for specificity and sensitivity in laboratory-developed tests (LDTs) .
  • Pitfalls : High viral DNA loads (>5.5 log10 copies/ml) in whole blood may indicate chromosomally integrated HHV-6 (ciHHV-6), necessitating plasma/serum monitoring to avoid false-positive active infection diagnoses .

Advanced Research Questions

Q. What evidence links HHV-6 p100 to neuroinflammatory diseases like multiple sclerosis (MS), and how are contradictions in data addressed?

  • Key Findings :

  • MS Plaque Association : Immunocytochemistry with anti-p100 antibodies revealed nuclear staining of oligodendrocytes around MS plaques, suggesting viral protein expression in demyelinating lesions. However, HHV-6 DNA was detected in >70% of both MS and control brains, complicating causal inferences .
    • Methodological Considerations :
  • Tissue-Specific Staining : Differentiate cytoplasmic (neuronal) vs. nuclear (oligodendrocyte) localization using monoclonal antibodies and confocal microscopy.
  • Control Cohorts : Include non-MS neuroinflammatory diseases to assess specificity .

Q. How do structural prediction tools like AlphaFold advance functional studies of p100, and what limitations exist?

  • Methodology :

  • AlphaFold Predictions : High-confidence monomeric structures of p100 are generated, focusing on domains like the Ig-like fold. These models are accessible via FoldSeek for structural similarity searches against cellular databases .

  • Limitations : Predictions neglect post-translational modifications, oligomerization (e.g., gB59-like complexes), and conformational changes in protein-ligand interactions .

    Tool Application to p100 Limitations
    AlphaFoldDomain-level structural clusteringNo protein-complex modeling
    FoldSeekStructural similarity searchesLimited to monomeric predictions

Q. What experimental strategies validate p100's role in HHV-6 chromosomal integration (ciHHV-6) and reactivation?

  • Methodology :

  • In Vitro Reactivation : Treat ciHHV-6 cell lines with histone deacetylase inhibitors (e.g., trichostatin A) to induce viral replication, monitored via qPCR and immunofluorescence .
  • Immune Tolerance Assays : Compare antibody titers against p100 in ciHHV-6 carriers vs. non-carriers to assess immune evasion mechanisms .

Q. How are protein-protein interaction (PPI) networks used to study p100's role in viral pathogenesis?

  • Methodology :

  • Consensus Clustering : Integrate experimental (yeast two-hybrid) and computational PPI data to identify host pathways targeted by p100, such as immune evasion or DNA repair .
  • Functional Validation : Knockdown p100 in HHV-6-infected cells and assess changes in viral replication (e.g., plaque assays) and host gene expression (RNA-seq) .

Data Contradictions and Resolution

  • Serological Specificity : While p100 distinguishes HHV-6A, cross-reactivity with EBV or other herpesviruses requires validation using sera pre-adsorbed with heterologous viral lysates .
  • MS Association : The ubiquity of HHV-6 in human brains necessitates rigorous controls (e.g., RNAscope for viral mRNA) to confirm active replication in MS plaques .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.